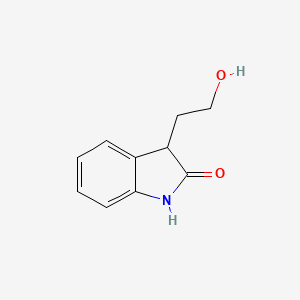
3-(2-Hydroxyethyl)indolin-2-one
Descripción general
Descripción
“3-(2-Hydroxyethyl)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .
Synthesis Analysis
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis
One of the synthesized compounds has been unambiguously confirmed by single crystal XRD analysis . This suggests that the molecular structure of “3-(2-Hydroxyethyl)indolin-2-one” can be determined using similar methods.Chemical Reactions Analysis
The synthesized 3-hydroxyindolin-2-one derivatives, when treated with an inorganic base at high temperature, lead to an interesting o-arylated product of 1,3-cyclohexandione . This indicates that “3-(2-Hydroxyethyl)indolin-2-one” can undergo further chemical reactions under certain conditions.Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
3-Substituted indolin-2-ones, including variants like 3-(2-Hydroxyethyl)indolin-2-one, have been explored as tyrosine kinase inhibitors, demonstrating selectivity toward different receptor tyrosine kinases (RTKs). These compounds inhibit ligand-dependent autophosphorylation of RTKs at submicromolar levels, suggesting potential applications in the development of drugs targeting specific RTKs for disease treatment (Sun et al., 1998).
Anti-Inflammatory Agents
The anti-inflammatory properties of 3-substituted-indolin-2-one derivatives have been studied, with findings showing that these compounds can inhibit nitric oxide production and suppress pro-inflammatory cytokines. This suggests their potential as anti-inflammatory drugs (Kim et al., 2023).
Anticancer and Antimicrobial Activity
Certain 3-substituted indolin-2-one derivatives exhibit in vitro cytotoxic activity against various cancer cell lines and specific antibacterial activity against strains like S. aureus. This indicates their potential as lead molecules in anticancer and antimicrobial drug development (Bikshapathi et al., 2017).
Synthetic Methodology
Research into the synthesis of indolin-2-ones includes the development of methods for acetylating indoles from indolin-2-ones, as well as the creation of mono-, di-, and tri-acetylated indoles, demonstrating the compound's versatility in organic synthesis (Jha et al., 2011).
Small Molecule Drug Discovery
Indolin-2-ones, including 3-(2-Hydroxyethyl)indolin-2-one, are recognized as a privileged heterocycle in medicinal chemistry. They have been explored for their potential in treating cancer, with various synthetic strategies and structure-activity relationships studied for optimizing their anticancer efficacy (Chaudhari et al., 2021).
Applications in Organic Chemistry
The compound has been used in organic chemistry as an intermediate for synthesizing various molecules, including dopaminergic agonists and protein kinase inhibitors (Matera et al., 2014).
Direcciones Futuras
The synthesis of 3-substituted-3-hydroxy-indolin-2-ones, including “3-(2-Hydroxyethyl)indolin-2-one”, has potential for future research . Given the wide range of biological activities associated with indole derivatives , these compounds could be explored for their potential therapeutic applications.
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-4,8,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCZFYRBPSLGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)indolin-2-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

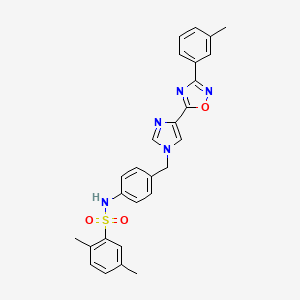
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
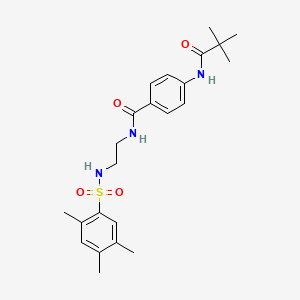
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
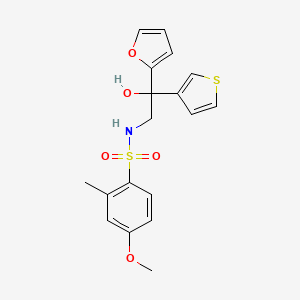
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)
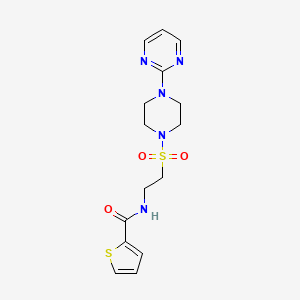
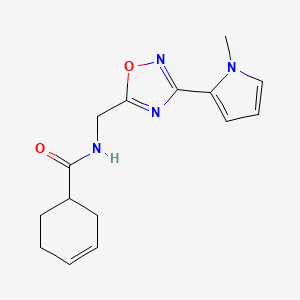



![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)